molecular formula C12H8FNO2 B7838272 2-Fluoro-4-nitrobiphenyl CAS No. 391-04-8

2-Fluoro-4-nitrobiphenyl

Cat. No. B7838272
CAS RN: 391-04-8
M. Wt: 217.20 g/mol
InChI Key: SWICQDMPIFBOMB-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobiphenyl is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Photoprobes

2-Fluoro-4-nitrophenyl ethers, including 2-Fluoro-4-nitrobiphenyl, have been explored for their potential as biochemical photoprobes. These compounds demonstrate promising features such as good thermal stability and high quantum yield values in photoreactions with various nucleophiles. This suggests their applicability in biochemical studies, particularly in photochemical substrate analysis (Pleixats et al., 1989).

Electron Paramagnetic Resonance Studies

Studies using electron paramagnetic resonance (EPR) have examined the photochemical behavior of 2-nitrobiphenyl derivatives, including those with fluoro-substituents. These investigations provide insights into the stability and electronic properties of the triplet species produced from these compounds under UV irradiation (Higuchi et al., 1999).

Synthesis Methods

Research has been conducted on efficient synthesis methods for compounds like 2-Fluoro-4-bromobiphenyl, which are key intermediates in the production of certain pharmaceuticals. These studies address the challenges and practical aspects of synthesizing such compounds, contributing to the fields of organic chemistry and industrial manufacturing (Qiu et al., 2009).

Photophysical Properties for Biomedical Applications

Fluorescence-based technologies in biomedical applications have been advanced through the development of new classes of fluorophores. For instance, compounds like indolizino[3,2-c]quinolines, synthesized through methods involving 2-nitrophenyl groups, exhibit unique optical properties. These findings are significant for their potential use in fluorescent probes in aqueous systems, offering new tools for biological imaging and diagnostics (Park et al., 2015).

Investigation of Mesogenic Behavior

Research into liquid crystal properties of fluorine tail terminated alkoxy nitrobiphenyl compounds, which includes derivatives of this compound, provides insights into their mesogenic behavior. This is crucial for developing chemoresponsive liquid crystal materials, with implications in material science and engineering (Rahman et al., 2022).

properties

IUPAC Name

2-fluoro-4-nitro-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWICQDMPIFBOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305327
Record name 2-Fluoro-4-nitro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

391-04-8
Record name 2-Fluoro-4-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-nitro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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